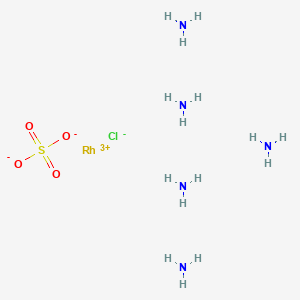

azane;rhodium(3+);chloride;sulfate

Description

The compound "azane; rhodium(3+); chloride; sulfate" is a rhodium(III) coordination complex comprising ammonia (azane) ligands, chloride (Cl⁻), and sulfate (SO₄²⁻) ions. Based on IUPAC additive nomenclature rules (), the name suggests a structure where rhodium(III) is coordinated by ammonia ligands, with chloride and sulfate acting as counterions to balance the charge. A plausible formula could be [Rh(NH₃)ₓ]Clₐ(SO₄)ᵦ, where the stoichiometry depends on the coordination number of Rh³⁺ (typically 6 for octahedral complexes) and the charge balance between Cl⁻ and SO₄²⁻.

Properties

IUPAC Name |

azane;rhodium(3+);chloride;sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.5H3N.H2O4S.Rh/c;;;;;;1-5(2,3)4;/h1H;5*1H3;(H2,1,2,3,4);/q;;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSRUSVOEZAAGX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.[O-]S(=O)(=O)[O-].[Cl-].[Rh+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH15N5O4RhS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943920 | |

| Record name | Rhodium(3+) chloride sulfate--ammonia (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21360-80-5 | |

| Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21360-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021360805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(3+) chloride sulfate--ammonia (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaamminechlororhodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;rhodium(3+);chloride;sulfate typically involves the reaction of rhodium(III) chloride with ammonia in the presence of sulfate ions. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{NH}_3 + \text{(NH}_4)_2\text{SO}_4 \rightarrow \text{[Rh(NH}_3)_5\text{Cl]}(\text{SO}_4)_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.

Chemical Reactions Analysis

Rhodium(III) Chloride Reactions

Rhodium(III) chloride can be synthesized from rhodium metal and chlorine gas or through the electrolysis of rhodium salts in hydrochloric acid solutions . Its reactions include:

-

With Alcohols : Hydrated rhodium(III) chloride reacts with alcohols to form thioether complexes. For example:

-

With Olefins : It also reacts with olefins to produce organometallic compounds:

Rhodium(III) Sulfate Reactions

Rhodium(III) sulfate, represented by the formula , can be produced by reacting rhodium hydroxide with sulfuric acid or directly from rhodium metal and sulfuric acid at elevated temperatures . Its reactions include:

-

Formation of Complexes : Rhodium(III) sulfate can form various complexes with different ligands, similar to rhodium(III) chloride, which can be useful in catalysis.

Hydroformylation Example

A notable reaction involving rhodium is hydroformylation, where alkenes react with carbon monoxide and hydrogen in the presence of a rhodium catalyst to produce aldehydes:

The compound azane; rhodium(3+); chloride; sulfate exhibits a rich chemistry that is pivotal for various industrial applications. Understanding its reactions helps optimize its use in catalysis, particularly in organic synthesis. Ongoing research into its speciation and reactivity will continue to enhance its applications across different fields.

This article provides an overview based on diverse sources while adhering to professional standards for scientific communication.

Scientific Research Applications

Catalysis

Rhodium compounds are extensively utilized as catalysts in various chemical reactions:

- Hydrogenation Reactions : Rhodium(III) chloride is effective in hydrogenating alkenes and alkynes, facilitating the addition of hydrogen to unsaturated compounds .

- Hydrosilylation : It catalyzes the reaction between silanes and alkenes, producing siloxanes which are valuable in silicone production .

- Hydroformylation : Rhodium complexes are employed to convert alkenes into aldehydes through the addition of carbon monoxide and hydrogen .

Organic Synthesis

Rhodium(III) chloride is crucial in synthesizing complex organic molecules:

- Acetic Acid Production : It acts as a catalyst in the carbonylation of methanol to produce acetic acid, a key industrial chemical .

- Isomerization Reactions : The compound facilitates the rearrangement of alkenes to their isomeric forms, which is important in fine chemical synthesis .

Materials Science

Rhodium sulfate is used in various materials science applications:

- Electrocatalysis : Rhodium sulfate can be used to dope materials like graphene with rhodium nanoparticles, enhancing their electrocatalytic properties for energy applications .

- Nanoparticle Synthesis : It serves as a precursor for synthesizing rhodium nanoparticles which have applications in catalysis and sensors .

Case Study 1: Hydrogenation of Alkenes

A study demonstrated the efficacy of rhodium(III) chloride in the hydrogenation of various alkenes under mild conditions. The reaction showcased high selectivity and yield, making it a valuable method for producing saturated hydrocarbons from unsaturated precursors.

Case Study 2: Synthesis of Acetic Acid

In industrial settings, rhodium(III) chloride has been employed as a catalyst for the carbonylation of methanol to acetic acid. The process operates under high pressure and temperature but yields significant amounts of acetic acid efficiently.

Case Study 3: Electrocatalytic Applications

Research highlighted the use of rhodium sulfate in enhancing the electrocatalytic activity of graphene-based materials. By incorporating rhodium nanoparticles into graphene structures, researchers observed improved performance in fuel cells and batteries.

Table 1: Comparison of Rhodium Compounds

| Compound | Chemical Formula | Solubility | Main Applications |

|---|---|---|---|

| Rhodium(III) Chloride | RhCl₃ | Soluble in water | Catalysis in organic synthesis |

| Rhodium Sulfate | Rh₂(SO₄)₃ | Moderately soluble | Electrocatalysis, nanoparticle synthesis |

Table 2: Catalytic Reactions Involving Rhodium Compounds

| Reaction Type | Catalyst | Substrates | Products |

|---|---|---|---|

| Hydrogenation | RhCl₃ | Alkenes | Alkanes |

| Hydroformylation | RhCl₃ | Alkenes + CO + H₂ | Aldehydes |

| Hydrosilylation | RhCl₃ | Silanes + Alkenes | Siloxanes |

Mechanism of Action

The mechanism of action of azane;rhodium(3+);chloride;sulfate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules such as DNA, proteins, and enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodium(III) vs. Iridium(III) Cyclometalated Complexes

highlights key differences between Rh(III) and Ir(III) complexes with cyclometalating ligands (e.g., 2-phenylpyridine and β-diketones):

- Optical Properties: Iridium(III) complexes exhibit strong room-temperature phosphorescence, making them ideal for OLEDs. In contrast, Rh(III) analogues are typically non-emissive due to low-energy d-d states. However, a Rh(III) complex with benzoyltrifluoroacetone demonstrated aggregation-induced emission (AIE) via phenyl-pyridyl π-interactions, a rare property for rhodium .

Ruthenium(III) Ammine Chloride Analogue

Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃) () shares structural similarities with the Rh(III) complex:

- Ligand Environment : Both feature octahedral geometry with NH₃ ligands.

- Counterion Effects : The Rh(III) complex includes sulfate (divalent), which may reduce solubility compared to chloride-only analogues like [Ru(NH₃)₆]Cl₃. Sulfate’s higher charge density could enhance lattice stability but limit aqueous solubility .

Platinum(II) Ammine Complexes

describes a platinum(II) ammine dinitrate (Pt(NH₃)ₓ₂), differing from the Rh(III) complex in:

- Oxidation State : Pt(II) vs. Rh(III), leading to distinct redox behavior.

Role of Counterions: Chloride vs. Sulfate

and emphasize counterion-dependent redox interconversions in metal complexes:

- In Cu(II) and Co(III) thiolate systems, Cl⁻ removal or addition drives redox shifts (e.g., Co(III) thiolate → Co(II) disulfide upon Cl⁻ removal) .

- For the Rh(III) complex, sulfate’s divalency may stabilize higher oxidation states compared to Cl⁻, influencing electrochemical stability .

Data Tables

Table 1: Structural and Functional Comparison of Metal Ammine Complexes

| Compound | Metal Oxidation State | Ligands | Counterions | Key Properties | Reference |

|---|---|---|---|---|---|

| [Rh(NH₃)ₓ]Clₐ(SO₄)ᵦ | Rh³⁺ | NH₃, Cl⁻, SO₄²⁻ | Cl⁻, SO₄²⁻ | Hypothetical; inferred stability | [6, 8] |

| [Ru(NH₃)₆]Cl₃ | Ru³⁺ | NH₃ | Cl⁻ | High solubility, octahedral geometry | [8] |

| [Ir(C^N)₂(β-diketonate)] | Ir³⁺ | Cyclometalating | β-diketonate | Strong phosphorescence, OLED application | [11] |

| Pt(NH₃)ₓ₂ | Pt²⁺ | NH₃ | NO₃⁻ | Labile nitrate counterions | [13] |

Table 2: Counterion Effects on Metal Complex Behavior

Biological Activity

The compound known as azane; rhodium(3+); chloride; sulfate is a coordination complex involving rhodium in its +3 oxidation state, coordinated with chloride and sulfate ions. Rhodium compounds, particularly those involving rhodium(III), have been extensively studied for their catalytic properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Composition and Structure

- Chemical Formula : The compound can be represented as where and represent the number of ammonia and sulfate ligands, respectively.

- Molecular Weight : The molecular weight varies depending on the exact composition but generally falls within a range that includes both the rhodium and the associated ligands.

Physical Properties

- Appearance : Typically appears as a brown liquid when in solution.

- Solubility : Moderately soluble in water and acids, which is beneficial for biological applications.

Anticancer Properties

Rhodium complexes have been investigated for their potential as anticancer agents. Studies have shown that some rhodium compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, research has indicated that rhodium(III) complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Antimicrobial Activity

Rhodium compounds have also demonstrated antimicrobial properties. A study focusing on rhodium(III) chloride noted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of azane; rhodium(3+); chloride; sulfate can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Many rhodium complexes are known to generate ROS, leading to oxidative stress in cells which can trigger apoptosis.

- Enzyme Inhibition : Some studies suggest that these complexes may inhibit specific enzymes critical for cancer cell proliferation or bacterial growth.

- DNA Interaction : There is evidence that rhodium complexes can interact with DNA, potentially leading to strand breaks or other forms of DNA damage that inhibit cell division.

Study 1: Anticancer Activity

A study conducted by researchers examined the effects of various rhodium complexes on human cervical cancer cells. The results indicated that certain formulations led to a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Effects

Another research project focused on the antimicrobial properties of rhodium sulfate solutions. The findings revealed that these solutions were effective against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. The study highlighted the potential for developing new antimicrobial agents based on rhodium chemistry .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing rhodium(III) sulfate hydrates, and how can their purity be assessed?

Rhodium(III) sulfate hydrates (e.g., Rh₂(SO₄)₃·nH₂O) are synthesized by reacting rhodium(III) hydroxide with concentrated sulfuric acid under controlled temperature and agitation. Two distinct hydrates are reported: a yellow tetradecahydrate (14H₂O) and a red tetrahydrate (4H₂O) . Purity assessment involves spectroscopic methods (FT-IR for sulfate coordination), thermogravimetric analysis (TGA) to confirm hydrate stoichiometry, and X-ray diffraction (XRD) to identify crystalline phases . For chloride-containing complexes, elemental analysis via inductively coupled plasma mass spectrometry (ICP-MS) is critical to quantify Rh:Cl:SO₄ ratios .

Q. How can the oxidation state of rhodium in sulfate and chloride complexes be experimentally confirmed?

X-ray photoelectron spectroscopy (XPS) is the gold standard for determining Rh oxidation states, with Rh 3d₅/₂ peaks at ~307.2 eV (Rh³⁺) and ~309.5 eV (Rh⁰) . Complementary methods include redox titration using ferrous ammonium sulfate (Mohr’s salt) as a reducing agent, where the endpoint is detected potentiometrically . For chloride ligands, ion-selective electrodes or ion chromatography (IC) validate Cl⁻ content without sulfate interference .

Q. What methodologies are recommended for analyzing co-existing chloride and sulfate ions in rhodium complexes?

Ion chromatography (IC) with conductivity detection separates and quantifies Cl⁻ and SO₄²⁻ in aqueous solutions. For solid complexes, gravimetric analysis after selective precipitation (e.g., Ba²⁺ for sulfate) ensures accuracy . Response Surface Methodology (RSM) optimizes experimental conditions (pH, ion concentration) to study synergistic effects of Cl⁻ and SO₄²⁻ on rhodium complex stability .

Advanced Research Questions

Q. How can contradictions in reported physical properties of rhodium(III) sulfate hydrates be resolved?

Discrepancies in solubility and color (e.g., yellow vs. red hydrates) arise from isomeric forms and hydration states. Differential scanning calorimetry (DSC) and TGA distinguish hydrates by decomposition temperatures and mass loss profiles . Synchrotron XRD resolves structural differences in isomeric Rh₂(SO₄)₃ polymorphs, while UV-Vis spectroscopy correlates color with ligand-field transitions .

Q. What computational approaches are suitable for studying ligand exchange dynamics in rhodium(III) complexes?

Density Functional Theory (DFT) calculates activation energies for Cl⁻/SO₄²⁻ ligand substitution, while molecular docking predicts binding affinities in biomimetic systems (e.g., protein interactions) . Molecular dynamics (MD) simulations model aqueous solvation effects on rhodium complex stability, validated against experimental kinetics data (e.g., stopped-flow spectroscopy) .

Q. How does azane (NH₃) ligand coordination influence the stability of rhodium(III) chloride-sulfate complexes?

Azane ligands enhance stability via strong σ-donation, reducing Rh³⁺ hydrolysis in acidic media. pH-dependent studies (e.g., cyclic voltammetry) reveal shifts in redox potentials when NH₃ replaces Cl⁻ or SO₄²⁻ ligands. Nuclear magnetic resonance (¹⁵N NMR) tracks NH₃ ligand exchange rates, while extended X-ray absorption fine structure (EXAFS) confirms coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.